molecular formula C9H9BO2S B1527927 (7-Methyl-1-benzothiophen-2-yl)boronic acid CAS No. 1340599-91-8

(7-Methyl-1-benzothiophen-2-yl)boronic acid

Cat. No. B1527927
CAS RN: 1340599-91-8
M. Wt: 192.05 g/mol
InChI Key: VVGBIBABFLRFRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (7-Methyl-1-benzothiophen-2-yl)boronic acid is C9H9BO2S . Its molecular weight is 192.05 . The InChI code for this compound is 1S/C9H9BO2S/c1-6-3-2-4-7-5-8 (10 (11)12)13-9 (6)7/h2-5,11-12H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving (7-Methyl-1-benzothiophen-2-yl)boronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura cross-coupling reactions . This suggests that (7-Methyl-1-benzothiophen-2-yl)boronic acid could be used as a reagent in such reactions.


Physical And Chemical Properties Analysis

(7-Methyl-1-benzothiophen-2-yl)boronic acid is a powder at room temperature .

Scientific Research Applications

PDE4 Inhibitors Synthesis

(7-Methyl-1-benzothiophen-2-yl)boronic acid is used as a reactant in the synthesis of PDE4 inhibitors. These inhibitors are significant due to their therapeutic potential in treating various disorders, including respiratory diseases like asthma and COPD, as well as inflammatory diseases .

Oncolytic Adenovirus Modification

This compound plays a role in the chemoselective modification of oncolytic adenoviruses. Oncolytic viruses are engineered to target and destroy cancer cells, and modifying them can enhance their selectivity and efficacy .

Phosphorescent Sensor Development

Researchers utilize (7-Methyl-1-benzothiophen-2-yl)boronic acid in the synthesis of phosphorescent sensors for the quantification of copper (II) ions. These sensors have applications in environmental monitoring and industrial processes .

Phenanthridine Syntheses

The compound is involved in UV-promoted syntheses of phenanthridines, which are compounds with various pharmacological properties, including anti-cancer and anti-microbial activities .

CYP11B1 Inhibitors Preparation

It is also used in preparing CYP11B1 inhibitors, which are important for treating cortisol-dependent diseases such as Cushing’s syndrome .

Suzuki-Miyaura Cross-Coupling Reactions

(7-Methyl-1-benzothiophen-2-yl)boronic acid is a reactant in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis, which is fundamental in drug development and materials science .

Safety and Hazards

(7-Methyl-1-benzothiophen-2-yl)boronic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

(7-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGBIBABFLRFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC(=C2S1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-1-benzothiophen-2-yl)boronic acid

CAS RN

1340599-91-8
Record name (7-methyl-1-benzothiophen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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